
Furan-3-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The furan, pyridazine, and pyrrolidine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of the functional groups. The furan ring is aromatic and relatively stable, but can be reactive under certain conditions. The pyridazine ring can participate in various reactions, especially at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications
Catalytic Hydrogenation and Chemical Transformations
The study of catalytic hydrogenation of dihydrooxazines, which can be related to furan derivatives, shows the potential for creating dynamic mixtures of enamines and tetrahydro-2-furanamines. These compounds can be further transformed into 1,4-amino alcohols or dihydrofurans, depending on the conditions of the reduction. This highlights the chemical versatility and potential applications in synthesizing various organic compounds from furan derivatives (Sukhorukov et al., 2008).
Antiviral Activity
Furan derivatives have been shown to possess antiviral activity, as demonstrated by compounds isolated from mangrove-derived actinomycete Jishengella endophytica. These compounds, including furan-based alkaloids, exhibited activity against the influenza A virus subtype H1N1, suggesting potential applications in developing new antiviral drugs (Wang et al., 2014).
Synthesis of Heterocycles
Furan-3-yl derivatives have been utilized in the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphtofuran moiety. This demonstrates their application in creating complex heterocyclic structures, which are valuable in pharmaceutical research and development (Abdelhamid et al., 2012).
Photochemical Reactions
The photochemical reaction of bis-aromatic systems involving furan demonstrates the ability to create novel compounds through photocycloaddition, further emphasizing the chemical reactivity and application potential of furan derivatives in synthetic organic chemistry (Sakamoto et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
furan-3-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-19-12-2-3-13(16-15-12)21-11-4-6-17(8-11)14(18)10-5-7-20-9-10/h2-3,5,7,9,11H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKZXBLCQYUQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
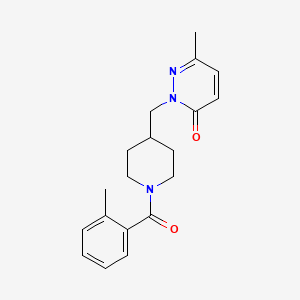
![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)
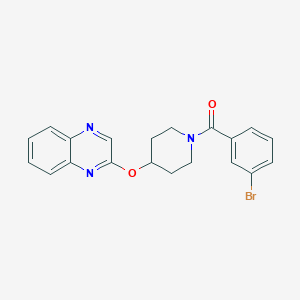
![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methyleth yl)-N-phenylacetamide](/img/structure/B2991415.png)
![Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2991416.png)

![Acetic acid, 2-[[6-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B2991419.png)

![4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine](/img/structure/B2991425.png)
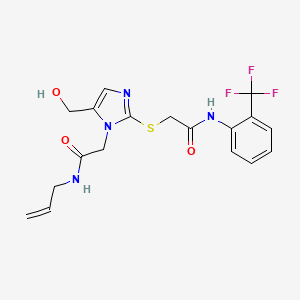
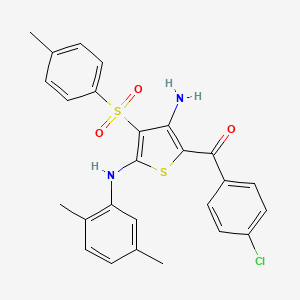
![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2991429.png)
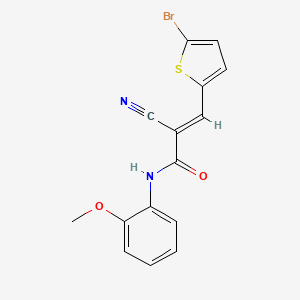
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2991434.png)
